molecular formula C18H23N3 B2500149 {4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine CAS No. 954568-18-4

{4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine

Cat. No.: B2500149
CAS No.: 954568-18-4
M. Wt: 281.403
InChI Key: XQCDZEWIWQFYKM-UHFFFAOYSA-N
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Description

{4-[2-Amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of novel neuropsychiatric therapeutics. Its molecular structure incorporates two pharmacologically active motifs: a 2,3-dihydro-1H-indole group and a dimethylamine moiety. The indole scaffold is a critical structural feature found in numerous biologically active molecules, including the endogenous neurotransmitter serotonin and the hormone melatonin . Research into indole and 2,3-dihydroindole derivatives has shown they possess promising neuroprotective and antioxidant properties and serve as a key template for developing ligands that target central nervous system receptors . Furthermore, dimethylamine (DMA) derivatives are recognized as a promising class of compounds with a diverse range of pharmacological activities, including potential antidepressant, antimicrobial, and anticancer properties . The specific molecular architecture of this compound, which combines a basic amine with aromatic systems, is characteristic of ligands that interact with monoamine transporters and receptors in the brain. This makes it a valuable chemical tool for researchers investigating the pathophysiology and treatment of conditions such as depression . Its mechanism of action is postulated to involve interaction with key neurological targets, potentially acting as a framework for serotonin or norepinephrine reuptake inhibitors or receptor antagonists/agonists . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound in vitro for target identification, binding affinity assays, and structure-activity relationship (SAR) studies to explore new therapeutic avenues in drug discovery.

Properties

IUPAC Name

4-[2-amino-1-(2,3-dihydroindol-1-yl)ethyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c1-20(2)16-9-7-15(8-10-16)18(13-19)21-12-11-14-5-3-4-6-17(14)21/h3-10,18H,11-13,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCDZEWIWQFYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including {4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones under acidic conditions to form the indole ring . For instance, methanesulfonic acid in methanol under reflux conditions can be used to achieve good yields .

Industrial Production Methods

Industrial production methods for indole derivatives may involve multi-step synthesis processes that are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Indole derivatives, including {4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine, can undergo various chemical reactions such as:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of indole derivatives typically yields oxindoles, while reduction can produce indolines .

Scientific Research Applications

Neuropharmacological Applications

Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter systems. Specifically, {4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine has been studied for its potential as a:

  • Dopamine Receptor Agonist : Compounds with indole derivatives have shown affinity for dopamine receptors, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease.

Antidepressant Properties

The structural similarity to known antidepressants positions this compound as a candidate for further investigation into its mood-enhancing effects. The modulation of serotonin levels could be a mechanism through which it exerts antidepressant-like effects.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties:

  • Mechanism of Action : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Studies : Research has demonstrated that derivatives of the indole structure can inhibit the growth of various cancer cell lines, including breast and colon cancer cells.

Summary of Biological Activities

Activity TypeDescriptionReferences
NeuropharmacologicalPotential dopamine receptor agonist; implications for Parkinson's treatment
AntidepressantModulation of serotonin levels; candidate for mood enhancement
AnticancerInduction of apoptosis in cancer cells; effective against multiple cell lines

Mechanism of Action

The mechanism of action of {4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine involves its interaction with specific molecular targets. Indole derivatives often bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

The compound shares key motifs with several indole/indoline derivatives documented in the evidence. Below is a comparative analysis:

Compound Core Structure Substituents Key Features Reference
{4-[2-Amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine 2,3-Dihydroindole - Ethylamino bridge to phenyl
- Dimethylamine (para)
- Amino group (ortho)
Dual amine functionalities enhance polarity; potential for hydrogen bonding.
[2-(4-Fluoro-1H-indol-3-yl)-ethyl]-dimethyl-amine (CAS 1644-64-0) Indole - Ethyl-dimethylamine (C3)
- Fluoro (C4)
Fluoro substitution increases lipophilicity; indole unsaturation enhances π-π interactions.
2-(2,3-Dihydro-1H-indol-1-ylmethyl)-4-fluorophenylamine 2,3-Dihydroindole - Methyl bridge to fluorophenyl
- Primary amine (para)
Fluorophenyl group may improve metabolic stability; primary amine for reactivity.
{4-[(2,3-Dihydro-1H-indol-1-yl)methyl]phenyl}methanamine (CAS 954260-60-7) 2,3-Dihydroindole - Methyl bridge to phenyl
- Methanamine (para)
Simpler structure with single amine; reduced steric hindrance.

Pharmacological and Physicochemical Properties

  • Lipophilicity: Fluorinated analogs (e.g., CAS 1644-64-0) exhibit higher logP values compared to non-halogenated derivatives, impacting blood-brain barrier permeability .
  • Receptor Interactions: Indoline and indole derivatives often target serotonin (5-HT) receptors or monoamine transporters. The dimethylamine group in the target compound may enhance affinity for adrenergic receptors .

Crystallographic and Computational Data

Crystallographic refinement tools like SHELXL () are critical for resolving structures of similar amines. For example, the dihydroindole core’s planar geometry and substituent orientations can be modeled to predict binding conformations .

Biological Activity

The compound {4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine, also known by its chemical structure and various synonyms, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and therapeutic potential, supported by relevant data tables and case studies.

  • Molecular Formula : C18H23N3
  • Molecular Weight : 281.40 g/mol
  • CAS Number : Not available

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with amines under controlled conditions. The specific synthetic routes may vary depending on the desired yield and purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, a study evaluated various indole derivatives for their cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Reference Compound (Doxorubicin) IC50 (µM)
HepG2 (Liver)5.60.5
HCT-116 (Colon)4.80.3
MDA-MB-231 (Breast)6.00.4

These results indicate that the synthesized compounds exhibit significant cytotoxicity comparable to established chemotherapeutics, suggesting their potential as anticancer agents .

The mechanism underlying the anticancer activity is believed to involve inhibition of key signaling pathways associated with tumor growth. Molecular docking studies have shown that these compounds can effectively bind to the epidermal growth factor receptor (EGFR), a critical target in cancer therapy .

Study 1: Cytotoxicity Assessment

A detailed cytotoxicity assessment was performed on a series of derivatives related to the compound . The study utilized dose-response curves to determine the IC50 values across different cancer cell lines:

  • Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
  • Results : The majority of tested compounds showed IC50 values in the micromolar range, indicating substantial growth inhibition.

Study 2: Safety Profile Evaluation

In addition to anticancer activity, a safety profile was established by testing the compounds on normal human cell lines:

Cell Line IC50 (µM)
Normal Human Fibroblasts>100

These findings suggest that while exhibiting potent anticancer properties, the compounds demonstrate minimal toxicity towards normal cells, supporting their further development for therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for {4-[2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethyl]phenyl}dimethylamine, and what reaction conditions optimize yield?

  • Methodology : Multi-step organic synthesis involving palladium or copper catalysts under inert atmospheres (e.g., nitrogen). Key intermediates include 2,3-dihydro-1H-indole derivatives and dimethylamine-containing precursors. Solvents like dimethylformamide (DMF) or toluene are used at controlled temperatures (60–100°C). Purification via column chromatography or recrystallization is critical to isolate the target compound .
  • Validation : Confirm structural integrity using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS).

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?

  • Methodology : X-ray crystallography using the SHELX program suite (e.g., SHELXL for refinement). Single-crystal diffraction data collected at low temperatures (100 K) improves resolution. Hydrogen atoms are positioned geometrically and refined isotropically .
  • Data Interpretation : Analyze bond lengths, angles, and torsion angles to verify stereochemistry. Compare with related indole derivatives in the Cambridge Structural Database (CSD).

Advanced Research Questions

Q. What experimental strategies address discrepancies in biological activity data across studies?

  • Methodology :

  • Dose-Response Analysis : Perform assays (e.g., enzyme inhibition, receptor binding) at multiple concentrations to establish EC50_{50}/IC50_{50} values.
  • Structural Analog Comparison : Compare activity with derivatives like [2-Amino-1-(4-Methoxyphenyl)Ethyl]dimethylamine () to assess substituent effects.
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in reported data, considering factors like assay conditions (pH, temperature) and cell lines .

Q. How does the compound’s electronic structure influence its interaction with biological targets?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals (HOMO/LUMO).
  • Molecular Dynamics (MD) Simulations : Analyze binding affinity to receptors (e.g., serotonin receptors) using docking software (AutoDock Vina). Correlate with experimental IC50_{50} values .
    • Key Findings : Electron-donating groups (e.g., dimethylamine) enhance charge transfer, potentially improving binding to hydrophobic pockets .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC or employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during synthesis.
  • Process Optimization : Monitor reaction kinetics via in-situ FTIR to minimize racemization. Pilot-scale trials under controlled pressure (1–3 bar) improve reproducibility .
    • Data Contradiction : Batch-to-batch variability in enantiomeric excess (ee%) may arise from solvent polarity or catalyst aging .

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